[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol
Brand Name: Vulcanchem
CAS No.: 1261230-49-2
VCID: VC2861122
InChI: InChI=1S/C13H17ClFNO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2
SMILES: C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CO
Molecular Formula: C13H17ClFNO
Molecular Weight: 257.73 g/mol

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

CAS No.: 1261230-49-2

Cat. No.: VC2861122

Molecular Formula: C13H17ClFNO

Molecular Weight: 257.73 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol - 1261230-49-2

Specification

CAS No. 1261230-49-2
Molecular Formula C13H17ClFNO
Molecular Weight 257.73 g/mol
IUPAC Name [1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanol
Standard InChI InChI=1S/C13H17ClFNO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2
Standard InChI Key LGOANKKEQQAZRV-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CO
Canonical SMILES C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CO

Introduction

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is a complex organic compound characterized by a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and a methanol group. Its chemical formula is C13H17ClFNO, and it has a molecular weight of approximately 257.73 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its potential applications in drug development and biological studies.

Synthesis

The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol typically involves a nucleophilic substitution reaction. The process begins with 2-chloro-6-fluorobenzyl chloride reacting with piperidine to form the benzyl-substituted piperidine, which is then further modified to introduce the methanol group.

Applications in Research

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol serves as an intermediate in the synthesis of more complex organic molecules and has been investigated for its pharmacological properties, particularly in relation to neurological disorders. Its potential applications in drug development are significant due to its ability to interact with specific molecular targets within biological systems, modulating their activity and leading to context-dependent physiological effects.

Physical and Chemical Characteristics

PropertyDescription
Chemical FormulaC13H17ClFNO
Molecular Weight257.73 g/mol
CAS Number1261230-49-2
PurityTypically 98% or higher
ReactivityPotential for diverse applications in synthetic and medicinal chemistry

Safety and Handling

Handling [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol requires caution due to its chemical reactivity and potential hazards. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to safety data sheets (SDS) guidelines .

Suppliers and Availability

This compound is available from various suppliers globally, including companies in China and other regions. Suppliers often provide detailed product information, including purity, molecular formula, and safety data sheets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator